
trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is a complex compound with the molecular formula
C54H87Na3O9S3
and a molecular weight of 1045.43 g/mol . This compound is a mixture of three isomers of dodecylbenzenesulfonate, each with the sulfonate group attached at different positions on the benzene ring. It is commonly used in various industrial and research applications due to its surfactant properties.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate typically involves the sulfonation of dodecylbenzene. The process begins with the alkylation of benzene using dodecyl chloride in the presence of a catalyst such as aluminum chloride to produce dodecylbenzene. This intermediate is then sulfonated using sulfur trioxide or oleum under controlled conditions to yield a mixture of 2-dodecylbenzenesulfonic acid, 3-dodecylbenzenesulfonic acid, and 4-dodecylbenzenesulfonic acid. The final step involves neutralizing the sulfonic acids with sodium hydroxide to form the trisodium salts .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous feeding of dodecylbenzene and sulfur trioxide into the reactor, followed by neutralization with sodium hydroxide. The product is then purified through filtration and drying processes to obtain the final compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can occur, although they are less common for sulfonates.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Oxidized derivatives of the sulfonate group.
Reduction: Reduced forms of the sulfonate group.
Substitution: Various substituted benzenesulfonates depending on the electrophile used.
Scientific Research Applications
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption leads to cell lysis and the release of intracellular contents. In drug delivery, the compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another common surfactant used in similar applications.
Sodium lauryl ether sulfate (SLES): Widely used in detergents and personal care products.
Sodium xylene sulfonate: Used as a hydrotrope in various formulations.
Uniqueness
Trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is unique due to its mixture of isomers, which can provide a broader range of surfactant properties compared to single-isomer compounds. This mixture can enhance its effectiveness in various applications, making it a versatile choice in both research and industrial settings .
Properties
Molecular Formula |
C54H87Na3O9S3 |
|---|---|
Molecular Weight |
1045.4 g/mol |
IUPAC Name |
trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/3C18H30O3S.3Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;;;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);12,14-16H,2-11,13H2,1H3,(H,19,20,21);13-16H,2-12H2,1H3,(H,19,20,21);;;/q;;;3*+1/p-3 |
InChI Key |
AVWQQPYHYQKEIZ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


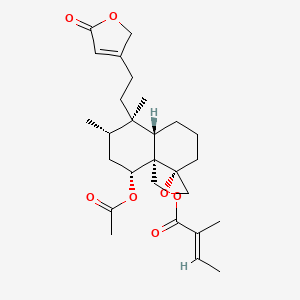
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
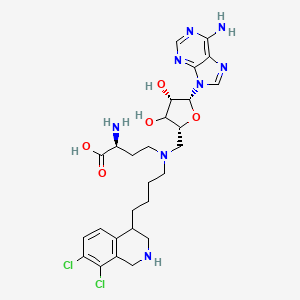
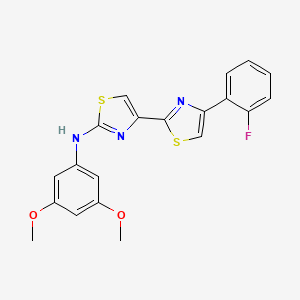

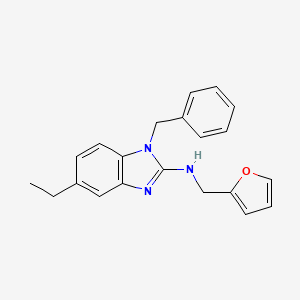
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
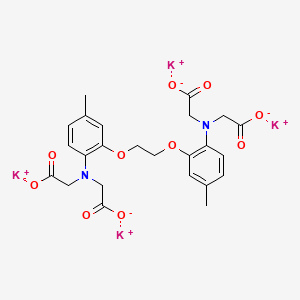


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
